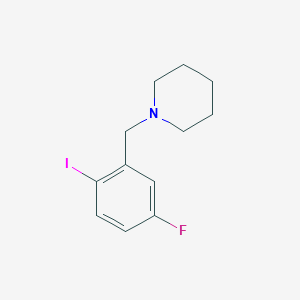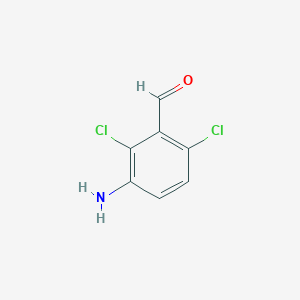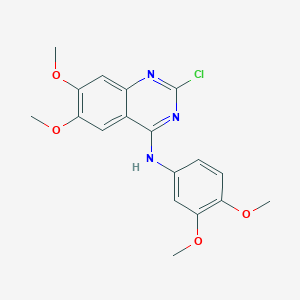
(2-Chloro-6,7-dimethoxyquinazoline-4-yl)-(3,4-dimethoxyphenyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-6,7-dimethoxyquinazoline-4-yl)-(3,4-dimethoxyphenyl)-amine is an organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This particular compound is of interest due to its potential pharmacological properties, including anti-cancer and anti-inflammatory effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6,7-dimethoxyquinazoline-4-yl)-(3,4-dimethoxyphenyl)-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Methoxylation: The methoxy groups at the 6 and 7 positions can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Coupling with (3,4-Dimethoxyphenyl)-amine: The final step involves the coupling of the chlorinated quinazoline with (3,4-dimethoxyphenyl)-amine under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the quinazoline ring or the nitro groups if present, leading to the formation of amines.
Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and reduced quinazoline derivatives.
Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-6,7-dimethoxyquinazoline-4-yl)-(3,4-dimethoxyphenyl)-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2-Chloro-6,7-dimethoxyquinazoline-4-yl)-(3,4-dimethoxyphenyl)-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Quinazoline Derivatives: Other quinazoline derivatives include gefitinib, erlotinib, and lapatinib, which are used as anti-cancer agents.
Phenylamine Derivatives: Compounds like aniline and its derivatives also share structural similarities.
Uniqueness:
Structural Features: The presence of both quinazoline and (3,4-dimethoxyphenyl)-amine moieties in a single molecule makes it unique.
Pharmacological Properties: Its potential to exhibit multiple pharmacological activities, such as anti-cancer and anti-inflammatory effects, distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C18H18ClN3O4 |
|---|---|
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
2-chloro-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H18ClN3O4/c1-23-13-6-5-10(7-14(13)24-2)20-17-11-8-15(25-3)16(26-4)9-12(11)21-18(19)22-17/h5-9H,1-4H3,(H,20,21,22) |
InChI-Schlüssel |
FKBSNHRRVYACAF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



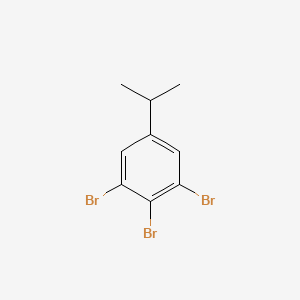


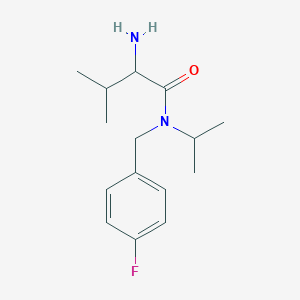
![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)
![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)

![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)
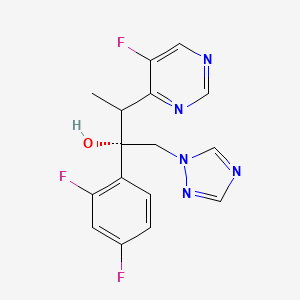
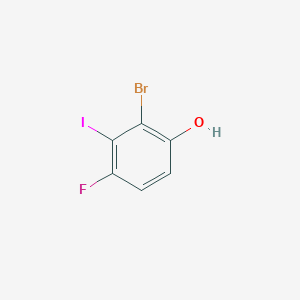
![2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)
